

# N-Vinylphthalimide molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Vinylphthalimide**

Cat. No.: **B056608**

[Get Quote](#)

An In-depth Technical Guide to **N-Vinylphthalimide**

## Introduction

**N-Vinylphthalimide** (NVPI) is a versatile monomer and a valuable intermediate in organic synthesis, particularly within the realms of polymer chemistry and pharmaceutical development. Structurally, it consists of a phthalimide group attached to a vinyl group. This unique combination of a reactive vinyl moiety, capable of undergoing polymerization, and the biologically significant phthalimide scaffold makes it a compound of considerable interest to researchers. The phthalimide structure itself is a crucial pharmacophore found in various therapeutic agents, known for a range of activities including anti-inflammatory, immunomodulatory, and anti-cancer effects<sup>[1]</sup>. This guide provides a comprehensive overview of the molecular characteristics, physicochemical properties, key experimental protocols, and applications of **N-Vinylphthalimide** for professionals in research and drug development.

## Molecular Formula and Weight

**N-Vinylphthalimide** is a small organic molecule with the following core characteristics:

- Chemical Formula: C<sub>10</sub>H<sub>7</sub>NO<sub>2</sub><sup>[2][3][4]</sup>
- Molecular Weight: 173.17 g/mol <sup>[2][3][4]</sup>
- Synonyms: 2-Vinylisoindoline-1,3-dione, 2-Ethenyl-1H-isoindole-1,3(2H)-dione<sup>[3][4]</sup>

# Physicochemical and Spectroscopic Properties

The key quantitative data for **N-Vinylphthalimide** are summarized in the table below, providing a reference for its physical and chemical properties.

| Property                                   | Value                                                     | Source(s)                                                   |
|--------------------------------------------|-----------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name                                 | 2-ethenylisoindoline-1,3-dione                            |                                                             |
| CAS Number                                 | 3485-84-5                                                 | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| EC Number                                  | 222-473-4                                                 | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Appearance                                 | Off-white to light yellow crystalline powder              | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Melting Point                              | 84-86 °C                                                  | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Boiling Point                              | 115-120 °C at 0.5 Torr                                    | <a href="#">[4]</a>                                         |
| Density                                    | 1.4 ± 0.1 g/cm³                                           | <a href="#">[4]</a>                                         |
| Refractive Index                           | 1.714                                                     | <a href="#">[4]</a>                                         |
| InChI Key                                  | IGDLZDCWMRPMGL-UHFFFAOYSA-N                               | <a href="#">[2]</a>                                         |
| SMILES String                              | <chem>C=CN1C(=O)c2ccccc2C1=O</chem>                       | <a href="#">[2]</a>                                         |
| <sup>1</sup> H NMR (DMSO-d <sub>6</sub> )  | 5.34 (d, 1H), 5.94 (d, 1H), 6.77 (q, 1H), 7.8-7.9 (m, 4H) | <a href="#">[6]</a>                                         |
| <sup>13</sup> C NMR (DMSO-d <sub>6</sub> ) | 104.2, 123.9, 124.6, 131.6, 135.4, 166.7                  | <a href="#">[6]</a>                                         |

## Applications in Research and Development Polymer Chemistry

**N-Vinylphthalimide** serves as a key monomer in the synthesis of advanced polymeric materials. The resulting poly(**N-vinylphthalimide**) (PNVPI) exhibits high thermal stability and unique optical properties, making it suitable for applications such as high refractive index coatings and specialized optical devices[\[2\]](#)[\[7\]](#). The ability to control the polymerization process

through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, further expanding their utility[8][9].

## Drug Development and Organic Synthesis

In the pharmaceutical sector, **N-Vinylphthalimide** is a valuable building block for creating more complex, biologically active molecules.

- Pharmaceutical Intermediates: It is classified as a pharmaceutical intermediate, used in the synthesis of bulk drugs[4].
- TRPM8 Inhibitors: **N-Vinylphthalimide** is a documented reactant in the preparation of trifluoromethylaryl-substituted fused piperidinecarboxamides, which function as inhibitors of the TRPM8 (Transient Receptor Potential Melastatin 8) cation channel[3][10]. The TRPM8 channel is a known target for conditions related to pain and temperature sensation.
- Bioactive Scaffolds: The phthalimide moiety is a well-established pharmacophore. By incorporating the N-vinyl group, chemists can readily integrate this scaffold into larger molecules through various chemical transformations, including nucleophilic substitution and addition reactions, to generate novel drug candidates[1][7].

## Experimental Protocols

### Controlled Radical Polymerization of **N-Vinylphthalimide** via RAFT

This protocol describes a general procedure for the controlled polymerization of **N-Vinylphthalimide** (NVPh) using a carboxyl-terminated trithiocarbonate as a RAFT agent and Azobisisobutyronitrile (AIBN) as the initiator. This method allows for the synthesis of polymers with predictable molecular weights and low polydispersity.

Materials:

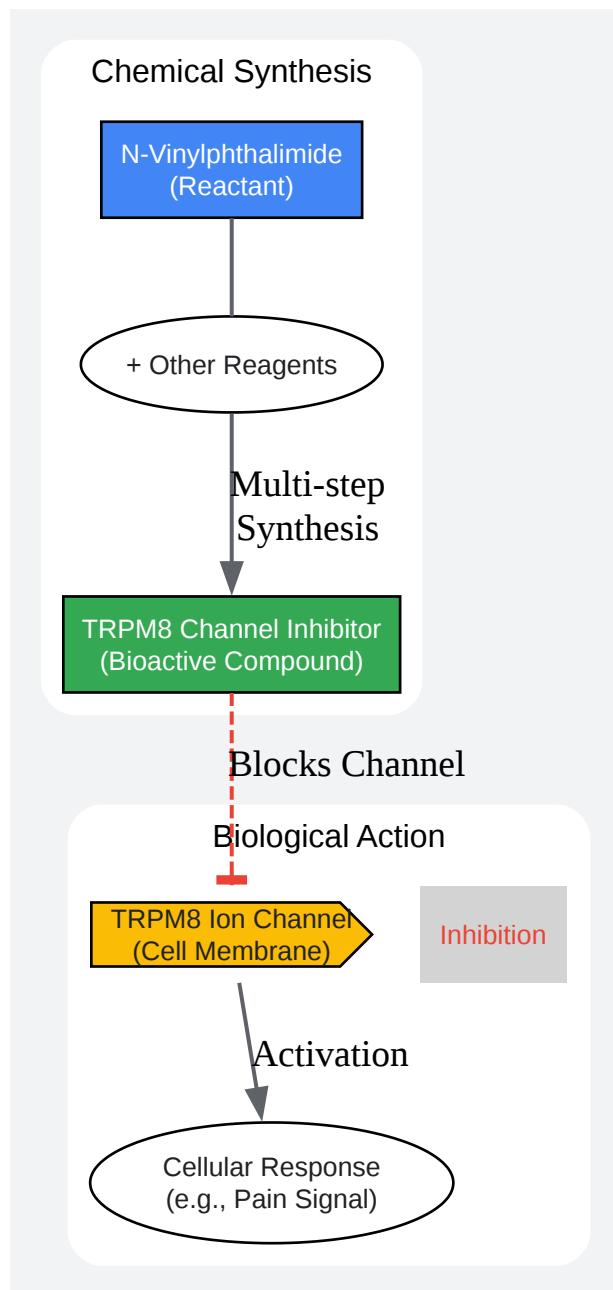

- **N-Vinylphthalimide** (NVPh) monomer
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (CTA)

- Azobisisobutyronitrile (AIBN) initiator
- Dimethylformamide (DMF), anhydrous
- 50 mL polymerization tube with magnetic stirrer
- Nitrogen gas source
- Methanol (for precipitation)

Procedure:

- A 50 mL polymerization tube equipped with a magnetic stirrer is charged with NVPh (1.0 g, 5.8 mmol), CTA (12 mg,  $3.3 \times 10^{-2}$  mmol), AIBN (0.6 mg,  $3.6 \times 10^{-3}$  mmol), and 6 mL of DMF[8].
- The contents of the tube are thoroughly purged with dry nitrogen gas to eliminate oxygen, which can inhibit the radical polymerization process[8].
- The tube is sealed and placed in a preheated oil bath at 80 °C to initiate the polymerization.
- The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion. The polymerization is stopped by exposing the reaction mixture to air and rapid cooling[8].
- The final polymer product is purified by precipitation into a large excess of methanol.
- The purified polymer is collected by filtration and dried in a vacuum oven at 50 °C until a constant weight is achieved[8].

This RAFT polymerization process enables good correlation between theoretical and experimentally determined molecular weights[8].




[Click to download full resolution via product page](#)

Caption: Workflow for RAFT Polymerization of **N-Vinylphthalimide**.

## Role in Synthesis and Signaling Pathways

While **N-Vinylphthalimide** does not directly participate in endogenous signaling pathways, its significance lies in its role as a precursor to molecules that do. Its application in synthesizing TRPM8 channel inhibitors is a prime example of its utility in drug development targeting specific cellular signaling components.



[Click to download full resolution via product page](#)

Caption: Synthesis of a TRPM8 inhibitor from **N-Vinylphthalimide**.

The diagram above illustrates the logical flow from a simple reactant to a complex, biologically active compound. **N-Vinylphthalimide** is used in a multi-step synthesis to produce a specific inhibitor. This inhibitor then interacts with the TRPM8 ion channel, a key component in temperature and pain signaling, thereby blocking its function and preventing the downstream

cellular response. This highlights the indirect but critical role of **N-Vinylphthalimide** in modulating biological signaling for therapeutic purposes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Vinylphthalimide 99 3485-84-5 [sigmaaldrich.com]
- 3. <i>N</i>-Vinylphthalimide , >98.0%(GC) , 3485-84-5 - CookeChem [cookechem.com]
- 4. echemi.com [echemi.com]
- 5. N-Vinylphthalimide | 3485-84-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. N-Vinylphthalimide | High-Purity Reagent for Research [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-VINYLPHTHALIMIDE | 3485-84-5 [chemicalbook.com]
- To cite this document: BenchChem. [N-Vinylphthalimide molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056608#n-vinylphthalimide-molecular-weight-and-formula>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)